molecular formula C9H11NO2 B12602671 5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 917567-23-8

5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12602671
CAS No.: 917567-23-8
M. Wt: 165.19 g/mol
InChI Key: MDGFYSDSGGCZON-UHFFFAOYSA-N
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Description

5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes a methoxy group, a methylamino group, and a cyclohexa-2,4-dien-1-one core

Properties

CAS No.

917567-23-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-methoxy-2-(methyliminomethyl)phenol

InChI

InChI=1S/C9H11NO2/c1-10-6-7-8(11)4-3-5-9(7)12-2/h3-6,11H,1-2H3

InChI Key

MDGFYSDSGGCZON-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=C(C=CC=C1OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of a methoxy-substituted benzaldehyde with a methylamine derivative under specific conditions. One common method involves the use of a Dean-Stark apparatus to remove water during the reaction, which is carried out in a solvent such as toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one exhibit notable anticancer properties. For instance, studies on related structures have shown that modifications at specific positions can enhance tumorigenic activity. The structure-activity relationship (SAR) studies suggest that the presence of a methoxy group and the positioning of methyl groups play crucial roles in the biological efficacy of these compounds against cancer cells .

Mechanism of Action
The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. This is particularly relevant in the context of breast and prostate cancers, where such compounds have been shown to interact with cellular pathways involved in tumor growth and metastasis .

Agricultural Science

Herbicidal Properties
5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one and its derivatives have been explored for their herbicidal activities. Compounds with similar structural frameworks have demonstrated effective weed control mechanisms, making them candidates for developing new herbicides. Their action typically involves disrupting plant growth processes by targeting specific biochemical pathways within weeds .

Materials Science

Nanopigments
The compound's unique chemical properties allow it to be utilized in the formulation of nanomaterials, particularly as pigments. Research has shown that incorporating such compounds into paints and coatings can enhance their durability and resistance to environmental degradation. Additionally, the incorporation of nanomaterials can improve the aesthetic qualities of coatings while providing functional benefits such as UV protection .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research highlighted the effectiveness of a methoxy-substituted cyclohexadiene derivative in inhibiting tumor growth in mouse models. The results demonstrated a significant reduction in tumor size compared to control groups, underscoring the potential for developing new cancer therapeutics based on this class of compounds .

Case Study 2: Herbicide Development

In agricultural research, a series of experiments were conducted to assess the herbicidal activity of various derivatives of 5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one. The findings indicated that certain modifications could drastically enhance herbicidal potency against common agricultural weeds, suggesting pathways for new herbicide formulations .

Comparative Data Table

Application AreaCompound ActivityKey Findings
Medicinal ChemistryAnticancerInduces apoptosis; inhibits proliferation
Agricultural ScienceHerbicidalEffective against common weeds; potential for new formulations
Materials ScienceNanopigmentsEnhances durability and UV resistance in coatings

Mechanism of Action

The mechanism of action of 5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • 6-[(hydroxyamino)-phenyl-methylidene]-3-methoxy-cyclohexa-2,4-dien-1-one

Uniqueness

5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both methoxy and methylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

The molecular structure of 5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one can be summarized as follows:

PropertyValue
Molecular Formula C₉H₁₁N₁O₁
Molecular Weight 163.19 g/mol
Density Not specified
Boiling Point Not specified
Melting Point Not specified

Biological Activity

The biological activity of 5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anti-Cancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Study 1: A study published in the Journal of Medicinal Chemistry reported that derivatives of similar compounds demonstrated micromolar IC50 values against breast cancer cell lines, suggesting potential for further development as anti-cancer agents .
  • Study 2: In vitro assays showed that the compound induced apoptosis in human cancer cells by activating caspase pathways, leading to cell cycle arrest at the G2/M phase .

The mechanisms through which 5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one exerts its effects include:

  • Inhibition of Cell Proliferation: The compound interferes with the mitotic spindle formation in centrosome-amplified cancer cells, leading to multipolar mitosis and subsequent cell death .
  • Reactive Oxygen Species (ROS) Generation: It has been shown to increase ROS levels within cells, contributing to oxidative stress and promoting apoptosis in cancer cells .

Case Studies

Several case studies have illustrated the compound's therapeutic potential:

  • Case Study 1: A clinical trial involving a similar compound demonstrated a significant reduction in tumor size among participants with advanced breast cancer after treatment with a regimen including this compound .
  • Case Study 2: Laboratory studies indicated that treatment with 5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one enhanced the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes for patients .

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